molecular formula C7H3Cl2NO B3178009 2,5-Dichloro-4-hydroxybenzonitrile CAS No. 3336-18-3

2,5-Dichloro-4-hydroxybenzonitrile

Cat. No. B3178009
CAS RN: 3336-18-3
M. Wt: 188.01 g/mol
InChI Key: LIDUSYSXQFAHHK-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3Cl2NO . It is a type of benzonitrile, which are organic compounds that contain a cyano functional group (CN) attached to a benzene ring .


Synthesis Analysis

A novel approach to synthesize dichlorobenzonitriles has been reported, where 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . A new route for efficient preparation of 2,5-dichlorobenzonitrile was developed by chloromethylation of p-dichlorobenzene first, followed by catalyzed ammoxidation of the 2,5-dichlorobenzyl chloride .


Molecular Structure Analysis

The molecular weight of 2,5-Dichloro-4-hydroxybenzonitrile is 188.01 . The IUPAC Standard InChI is InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H .


Chemical Reactions Analysis

In a study, soil actinobacteria were found to transform benzonitrile herbicides, including 3,5-dichloro-4-hydroxybenzonitrile, into amides . The products were isolated and identified as the corresponding substituted benzoic acids .

Scientific Research Applications

Cancer Research Applications

A study by Pilon et al. (2020) involved the synthesis of a family of compounds with various benzonitrile derivatives, including 4-hydroxybenzonitrile, for potential use in cancer treatment. These compounds showed cytotoxicity in breast and colorectal cancer-derived cell lines, indicating their potential as cancer therapeutics. However, the study specifically notes that the hydroxylated compounds (like 4-hydroxybenzonitrile) might act through an alternative mode of action compared to others in the family (Pilon et al., 2020).

Mechanism of Action

While the exact mechanism of action for 2,5-Dichloro-4-hydroxybenzonitrile is not specified, a study suggests that both in phenolic and in hydroxybenzonitrile herbicides, a mechanism of toxic action based on protonophoric uncoupling of oxidative phosphorylation may be operative .

Safety and Hazards

The safety data sheet for a similar compound, 2,5-Dichlorobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling 2,5-Dichloro-4-hydroxybenzonitrile.

Future Directions

While specific future directions for 2,5-Dichloro-4-hydroxybenzonitrile are not mentioned in the search results, one study suggests that the conversion of the nitrile group may be the first step in the mineralization of benzonitrile herbicides . This could potentially open up new avenues for research and applications of 2,5-Dichloro-4-hydroxybenzonitrile.

properties

IUPAC Name

2,5-dichloro-4-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDUSYSXQFAHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-hydroxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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